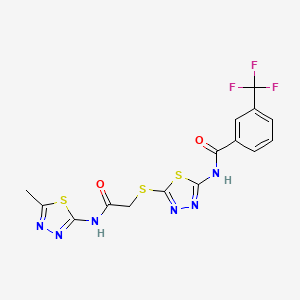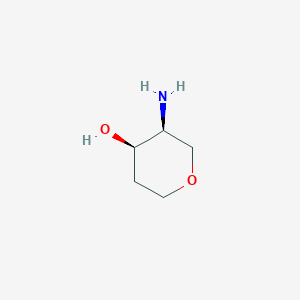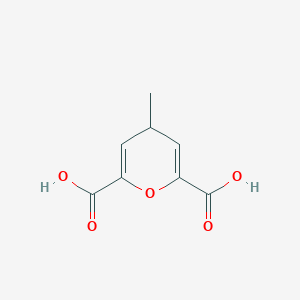
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as AQ-13, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of quinoxaline derivatives and has been studied for its pharmacological properties, including its anticancer, antiviral, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide is not fully understood, but studies have suggested that it targets multiple cellular pathways involved in cancer cell growth and survival. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and cell division. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide also induces the expression of tumor suppressor genes and inhibits the activity of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. Studies have shown that N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide inhibits the growth of various pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has also been shown to exhibit antiviral activity against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent biological activity at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has some limitations as well. It is a relatively new compound, and its toxicity profile and pharmacokinetics are not fully understood. Further studies are needed to determine the safety and efficacy of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide in humans.
Direcciones Futuras
There are several future directions for N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide research. One direction is to further investigate its anticancer activity and potential applications in cancer therapy. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide could be used in combination with other anticancer drugs to enhance their efficacy and reduce toxicity. Another direction is to explore its potential applications in the treatment of bacterial and viral infections. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide could be used as a lead compound to develop new antimicrobial agents. Finally, further studies are needed to determine the safety and efficacy of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide in humans, which could pave the way for its clinical development.
Métodos De Síntesis
The synthesis of N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 3-chloroquinoxaline-2-carboxylic acid with trifluoromethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of cancer research. Several studies have shown that N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide exhibits potent anticancer activity against various types of cancer, including breast, lung, and colon cancer. N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O2S/c16-13-14(21-12-7-2-1-6-11(12)20-13)22-25(23,24)10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFOKZHVEPLQES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloroquinoxalin-2-yl)-3-(trifluoromethyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2450253.png)







![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B2450268.png)
![methyl 6-cyclopropyl-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2450269.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2450271.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)acrylamide](/img/structure/B2450272.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B2450276.png)